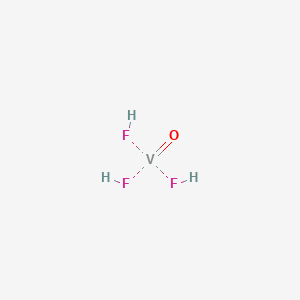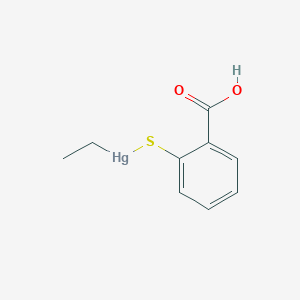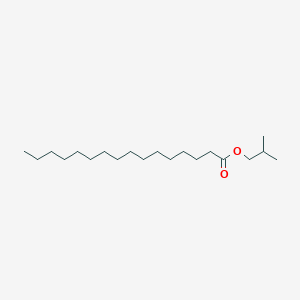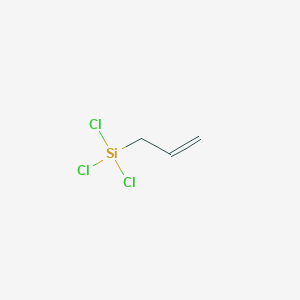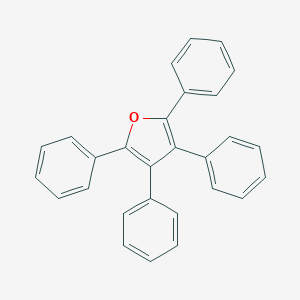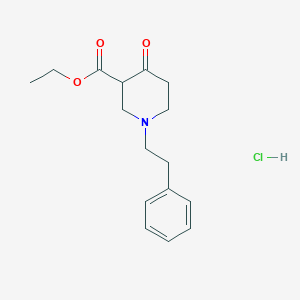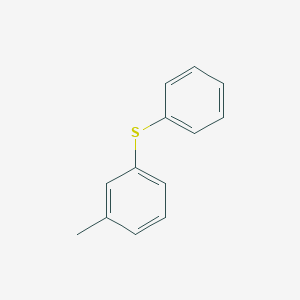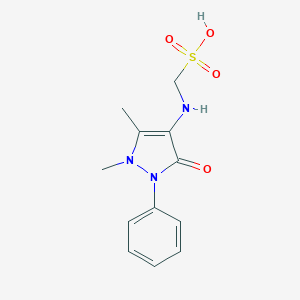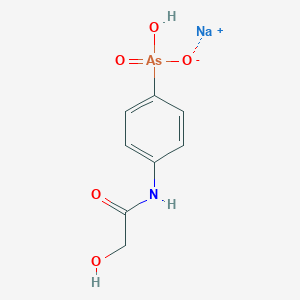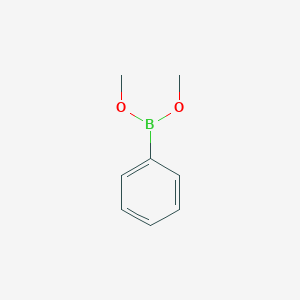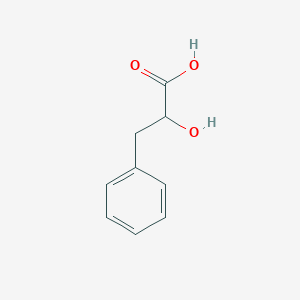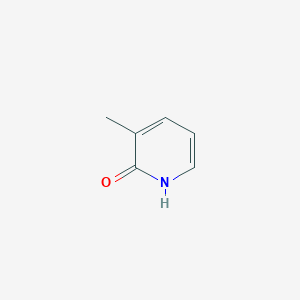![molecular formula C21H26N3O2+ B085758 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate CAS No. 12217-41-3](/img/structure/B85758.png)
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate, also known as MitoPY1, is a fluorescent probe that is used to detect and measure the levels of mitochondrial reactive oxygen species (ROS) in cells. This compound has gained significant attention in the scientific community due to its potential applications in the field of oxidative stress research.
Mecanismo De Acción
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate works by selectively targeting and binding to mitochondrial ROS, which are generated as a byproduct of oxidative phosphorylation. Once bound, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate emits a fluorescent signal that can be detected and quantified using fluorescence microscopy or spectroscopy.
Efectos Bioquímicos Y Fisiológicos
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been shown to have minimal toxicity and does not interfere with normal mitochondrial function. It has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is its high selectivity for mitochondrial ROS, which allows for accurate measurement of ROS levels in live cells. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence signal.
Direcciones Futuras
There are several potential future directions for research involving 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate. One area of interest is the development of new fluorescent probes that can selectively target other types of ROS, such as hydrogen peroxide or superoxide. Another potential direction is the use of 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate in clinical research to study the role of mitochondrial ROS in disease conditions, such as cancer and neurodegenerative disorders.
In conclusion, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is a valuable tool for studying mitochondrial ROS in scientific research. Its high selectivity and low toxicity make it an ideal probe for monitoring changes in ROS levels in live cells. With further research, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has the potential to contribute to a better understanding of the role of ROS in various biological processes and disease conditions.
Métodos De Síntesis
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate can be synthesized using a simple method that involves the reaction of 9,10-anthracenedione with N,N,N-trimethyl-1-propanaminium iodide and 3-aminopropyltrimethylammonium iodide. The resulting product is then oxidized using potassium permanganate to obtain 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate.
Aplicaciones Científicas De Investigación
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been extensively used in scientific research to study the role of mitochondrial ROS in various biological processes. It has been shown to be an effective tool for monitoring changes in ROS levels in response to different stimuli, such as drug treatments, environmental stressors, and disease conditions.
Propiedades
Número CAS |
12217-41-3 |
|---|---|
Nombre del producto |
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
Fórmula molecular |
C21H26N3O2+ |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
Clave InChI |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
SMILES canónico |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
12217-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



